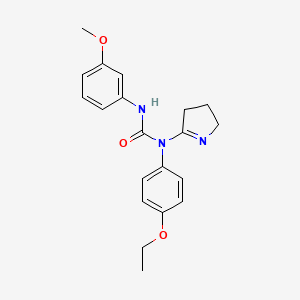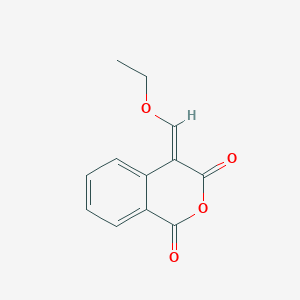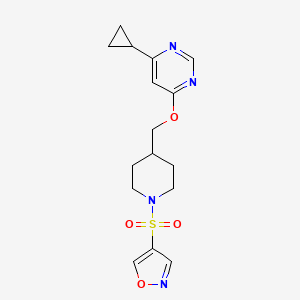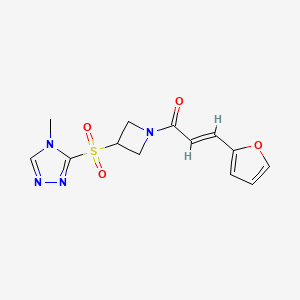
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea, also known as EPPU, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU is a urea derivative that has shown promising results in various studies, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
Stereoselective Synthesis and PI3 Kinase Inhibition
One significant application is in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, showcasing its importance in developing therapeutic agents. A study detailed the synthesis and stereochemical determination of an active metabolite related to PI3 kinase inhibition, emphasizing the compound's enantiomeric purity and potential therapeutic implications (Zecheng Chen et al., 2010).
Synthesis Techniques
Another application is found in the synthesis methodologies for related urea compounds. Different methods have been developed for synthesizing derivatives, including a one-step synthesis via carbonylation and a two-step synthesis involving phenylcarbamate preparation followed by substitution reactions. These methods highlight the chemical's versatility and the role of synthetic chemistry in exploring its applications (Antonia A Sarantou & G. Varvounis, 2022).
Analytical and Biochemical Applications
Further, its derivatives have been utilized in analytical chemistry for determining urinary δ-aminolevulinic acid, serving as an index for lead exposure. This application underscores the compound's significance in environmental health and toxicology (K. Tomokuni & M. Ogata, 1972).
Inhibition of Biological Processes
Moreover, derivatives of this compound have been studied as inhibitors of glycolic acid oxidase, demonstrating the potential in therapeutic interventions against diseases caused by enzyme dysregulation. The study of these inhibitors shows the compound's application in biochemistry and pharmacology (C. Rooney et al., 1983).
Rheology and Gelation Properties
The compound and its derivatives have also been explored for their rheology and gelation properties, indicating their potential in materials science for developing new types of hydrogels with tunable physical properties. Such applications could have implications in biomedical engineering and drug delivery systems (G. Lloyd & J. Steed, 2011).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-17-11-9-16(10-12-17)23(19-8-5-13-21-19)20(24)22-15-6-4-7-18(14-15)25-2/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIHYUSQOUDYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)
![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2925575.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)

![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)


![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)